molecular formula C14H19BO4 B14041461 Ethyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Ethyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Cat. No.: B14041461
M. Wt: 262.11 g/mol
InChI Key: JTJSGMFYBPMGGO-UHFFFAOYSA-N
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Description

Ethyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is a boronic acid ester derivative This compound is known for its unique structure, which includes a boron atom within a dioxaborinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate can be synthesized through esterification reactions. One common method involves the reaction of benzoic acid derivatives with boronic acid esters under acidic conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic acids, alcohol derivatives, and substituted benzoates, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism by which Ethyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate exerts its effects involves its interaction with specific molecular targets. For example, as an inhibitor of hormone-sensitive lipase, it binds to the enzyme’s active site, preventing the breakdown of stored fats.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
  • 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid Ethyl Ester
  • 5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid

Uniqueness

Ethyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to participate in Suzuki-Miyaura cross-coupling reactions and inhibit hormone-sensitive lipase sets it apart from other similar compounds .

Properties

Molecular Formula

C14H19BO4

Molecular Weight

262.11 g/mol

IUPAC Name

ethyl 3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

InChI

InChI=1S/C14H19BO4/c1-4-17-13(16)11-6-5-7-12(8-11)15-18-9-14(2,3)10-19-15/h5-8H,4,9-10H2,1-3H3

InChI Key

JTJSGMFYBPMGGO-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C(=O)OCC

Origin of Product

United States

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